Ethyl 4-fluoro-2-isopropoxybenzoate
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Overview
Description
Ethyl 4-fluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-2-isopropoxybenzoate typically involves the esterification of 4-fluoro-2-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 4-fluoro-2-isopropoxybenzoic acid and ethanol.
Reduction: 4-fluoro-2-isopropoxybenzyl alcohol.
Scientific Research Applications
Ethyl 4-fluoro-2-isopropoxybenzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-isopropoxybenzoate depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Ethyl 4-fluoro-2-isopropoxybenzoate can be compared with other fluorinated benzoate esters:
Ethyl 4-fluorobenzoate: Lacks the isopropoxy group, making it less sterically hindered.
Ethyl 2-isopropoxybenzoate: Lacks the fluorine atom, resulting in different electronic properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique combination of the fluorine atom and the isopropoxy group in this compound, which can influence its reactivity and applications.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-4-15-12(14)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
SDMNQJOADDMEEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)OC(C)C |
Origin of Product |
United States |
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